5-({3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid
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Overview
Description
5-[({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core benzoic acid structure, followed by the introduction of various substituents through reactions such as bromination, chlorination, and etherification. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-[({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
5-[({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to cellular processes and biochemical pathways.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 5-[({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 5-BROMO-2-CHLORO-4’-ETHOXYDIPHENYLMETHANE
- 3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYANILINE
Uniqueness
Compared to similar compounds, 5-[({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is unique due to its specific combination of substituents and the resulting chemical properties. This uniqueness makes it particularly valuable for certain applications in research and industry.
Properties
Molecular Formula |
C27H28BrClN2O5 |
---|---|
Molecular Weight |
575.9 g/mol |
IUPAC Name |
5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methylamino]-2-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C27H28BrClN2O5/c1-2-35-25-14-18(13-22(28)26(25)36-17-19-5-3-4-6-23(19)29)16-30-20-7-8-24(21(15-20)27(32)33)31-9-11-34-12-10-31/h3-8,13-15,30H,2,9-12,16-17H2,1H3,(H,32,33) |
InChI Key |
JMOKDHJYVGRQLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)Br)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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